molecular formula C8H12 B156286 1,5-Cyclooctadiene CAS No. 111-78-4

1,5-Cyclooctadiene

Cat. No.: B156286
CAS No.: 111-78-4
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-HASIUUCGSA-N
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Description

1,5-Cyclooctadiene (COD) is a colorless, cyclic diene with a strong odor, serving as a versatile and critical reagent in both organic and organometallic chemistry research. Its value is derived from its structure, where the two cis,cis-configured double bonds act as a bidentate ligand, forming stable chelate complexes with low-valent metals. This property makes COD an indispensable precursor for synthesizing key catalytic complexes, including Crabtree's catalyst, cyclooctadiene rhodium chloride dimer, and bis(this compound)nickel(0) . In organic synthesis, this compound is a key starting material. Its reaction with borane produces 9-borabicyclo[3.3.1]nonane (9-BBN), a widely used hydroboration reagent . Furthermore, COD can be transformed into other valuable intermediates, such as 1,3,5-cyclooctatriene, via allylic bromination and subsequent dehydrohalogenation . The compound is industrially prepared through the nickel-catalyzed dimerization of butadiene . This product is intended for research applications only and is not approved for human, veterinary, or household use. Researchers should handle it with care, noting it is a flammable liquid and harmful if swallowed or inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111-78-4

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7?

InChI Key

VYXHVRARDIDEHS-HASIUUCGSA-N

SMILES

C1CC=CCCC=C1

Isomeric SMILES

C1C/C=C\CCC=C1

Canonical SMILES

C1CC=CCCC=C1

boiling_point

150.8 °C @ 757 MM HG

Color/Form

LIQUID

density

0.8818 @ 25 °C/4 °C

flash_point

95 °F
95 °F.

melting_point

-70 TO -69 °C

Other CAS No.

17612-50-9
111-78-4
1552-12-1
12266-72-7

physical_description

Liquid
Colorless Liquid;  [MSDSonline]

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

solubility

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

Synonyms

1,5-COD;  COD;  NSC 60155

vapor_density

3.66 (AIR= 1)

vapor_pressure

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

Origin of Product

United States

Synthetic Methodologies for 1,5 Cyclooctadiene and Its Derivatives

Catalytic Dimerization Approaches

The industrial production of 1,5-cyclooctadiene (B75094) predominantly relies on the catalytic dimerization of unsaturated four-carbon feedstocks. Nickel-based catalysts have proven to be particularly effective in these transformations.

Butadiene Dimerization via Nickel Catalysis

The most significant route to this compound is the nickel-catalyzed cyclodimerization of 1,3-butadiene. This process typically employs a nickel(0) catalyst, often in the presence of a phosphorus-based ligand. The choice of ligand is crucial in directing the selectivity of the reaction towards the desired eight-membered ring, as other cyclic and linear dimers, such as 4-vinylcyclohexene (B86511) (VCH) and 1,5,9-cyclododecatriene (B1592173) (CDT), can also be formed.

The reaction mechanism is understood to proceed through the oxidative coupling of two butadiene molecules to a nickel(0) center, forming a bis(π-allyl)nickel intermediate. Subsequent reductive elimination from this intermediate yields the this compound product and regenerates the active nickel(0) catalyst. The nature of the ligand influences the geometry and electronic properties of the nickel center, thereby controlling the regioselectivity of the C-C bond formation and the subsequent reductive elimination pathway.

A variety of nickel catalyst systems have been investigated for this transformation, with performance varying based on the specific ligand and reaction conditions employed. The following table summarizes the performance of several representative nickel catalyst systems in the dimerization of butadiene to this compound.

Table 1: Performance of Selected Nickel Catalysts in Butadiene Dimerization

Catalyst Precursor Ligand Solvent Temperature (°C) 1,5-COD Selectivity (%) Reference
Ni(acac)₂ P(O-o-C₆H₄-Ph)₃ Benzene 80 >95 researchgate.net
Ni(COD)₂ P(OPh)₃ Toluene 100 ~80 nih.gov
Ni(COD)₂ PPh₃ Benzene 60 High researchgate.net

1-Butene (B85601) Dimerization using Nickel Systems

While less common than the butadiene route, the dimerization of 1-butene to this compound has also been reported using nickel-based catalysts. This approach is of interest as it utilizes a different C4 feedstock. The reaction is thought to proceed via a coordinative mechanism on a nickel active site.

Research into this area has explored the use of nickel-exchanged zeolites as heterogeneous catalysts. For instance, Ni-exchanged zeolite LTA has been shown to catalyze the dimerization of 1-butene. The reaction mechanism is proposed to involve the formation of a nickel-hydride species, which then coordinates and inserts two 1-butene molecules sequentially before undergoing reductive elimination to form the octadiene product. The selectivity towards linear octenes versus other dimers is a key challenge in this process.

Strategies for Substituted this compound Synthesis

The synthesis of substituted 1,5-cyclooctadienes opens up possibilities for creating more complex molecular architectures and for fine-tuning the properties of COD-based ligands. Domino reactions have emerged as a powerful strategy for the efficient construction of these functionalized eight-membered rings.

Domino Intermolecular Alkylation and Cycloalkylation Techniques

A notable method for the synthesis of substituted 1,5-cyclooctadienes involves a domino lithiation and alkylation sequence. This approach utilizes a superbasic LICKOR (Lithium Chloride Complexed Potassium tert-butoxide) reagent to deprotonate this compound, generating a highly reactive allylic carbanion. This intermediate can then undergo intermolecular alkylation with a variety of electrophiles, such as alkyl halides or epoxides, to introduce a substituent onto the cyclooctadiene ring in a single operational step. nih.gov

This method provides a direct route to 3-substituted 1,5-cyclooctadienes with high yields and purities. nih.gov The reaction is particularly useful for introducing functional groups that can be used for further derivatization or for immobilization on solid supports. nih.gov The scope of this domino reaction is illustrated in the following table.

Table 2: Synthesis of 3-Substituted 1,5-Cyclooctadienes via Domino Lithiation/Alkylation

Electrophile Product Yield (%) Reference
Iodomethane 3-Methyl-1,5-cyclooctadiene 85 nih.gov
Iodoethane 3-Ethyl-1,5-cyclooctadiene 82 nih.gov
1-Iodobutane 3-Butyl-1,5-cyclooctadiene 78 nih.gov

Isomerization Pathways for (E,E)-1,5-Cyclooctadiene

The common isomer of this compound is the (Z,Z)- or cis,cis-isomer. The highly strained (E,E)- or trans,trans-isomer is a fascinating molecule with unique reactivity, making its synthesis a topic of interest.

Photochemical Isomerization of (Z,Z)-COD

The first successful synthesis of (E,E)-1,5-cyclooctadiene was achieved through the photochemical isomerization of the (Z,Z)-isomer. This process involves the irradiation of a solution of (Z,Z)-1,5-cyclooctadiene in the presence of a photosensitizer, such as acetophenone. The sensitizer (B1316253) absorbs the light energy and transfers it to the (Z,Z)-COD molecule, promoting it to an excited state. In this excited state, rotation around the double bonds becomes possible, and upon relaxation back to the ground state, a mixture of isomers including the (E,E)-form is produced.

The (E,E)-isomer is significantly more strained than the (Z,Z)-isomer, and its isolation can be challenging. However, this photochemical approach provided the first access to this intriguing molecule. More recently, the unique reactivity of (E,E)-1,5-cyclooctadiene has been harnessed in areas such as click chemistry, where its high strain energy drives rapid cycloaddition reactions. rsc.org

Double Elimination Reactions from Cyclooctane (B165968) Rings

The synthesis of this compound (COD) and its derivatives can be effectively achieved through double elimination reactions starting from a saturated cyclooctane ring. This strategy involves the removal of two leaving groups from a cyclooctane precursor, typically positioned at the 1 and 5 positions, to concurrently form the two double bonds of the target diene. Key methodologies employing this approach include the Hofmann elimination, the Cope elimination, and the dehydrohalogenation of dihalocyclooctanes.

A notable application of this strategy is the synthesis of the highly strained (E,E)-1,5-cyclooctadiene, which was reported by Rolf Huisgen in 1987 through a double elimination reaction from a cyclooctane derivative. wikipedia.org These reactions are governed by principles of stereochemistry and regioselectivity, which dictate the feasibility and outcome of the diene formation.

Hofmann Elimination

The Hofmann elimination provides a classical route to alkenes from amines and is adaptable for a double elimination to form cyclodienes. The process begins with a 1,5-diaminocyclooctane derivative. The reaction sequence involves two key stages:

Exhaustive Methylation: The diamine is treated with an excess of methyl iodide, leading to the exhaustive methylation of both nitrogen atoms. This converts the amines into superior leaving groups by forming a bis(quaternary ammonium (B1175870) iodide) salt. wikipedia.org

Elimination: The iodide salt is subsequently treated with silver oxide and water to exchange the iodide anion for a hydroxide (B78521) ion, forming a bis(quaternary ammonium hydroxide). wikipedia.org Upon heating, typically between 100-200 °C, the hydroxide ion acts as a base, instigating a bimolecular (E2) elimination at both sites to yield this compound and two equivalents of trimethylamine (B31210) and water. libretexts.org

The Hofmann elimination characteristically favors the formation of the less substituted alkene (the "Hofmann product"), a preference attributed to the steric bulk of the trimethylammonium leaving group. wikipedia.orgmasterorganicchemistry.com This large group sterically hinders the approach of the base to the more substituted β-hydrogens, making the less sterically hindered protons more accessible for abstraction. wikipedia.org In cyclic systems like cyclooctane, the reaction can also proceed via a syn-elimination pathway, which is crucial for the formation of trans-alkene isomers. libretexts.org

Cope Elimination

The Cope elimination is another powerful method for synthesizing alkenes via the pyrolysis of tertiary amine oxides. wikipedia.org It is mechanistically related to the Hofmann elimination but often proceeds under significantly milder conditions. wikipedia.org For the synthesis of this compound, the starting material would be a 1,5-bis(dialkylamino)cyclooctane. The reaction involves two steps:

N-Oxide Formation: The bis(tertiary amine) is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to form a 1,5-cyclooctane-bis(N-oxide). jk-sci.comnrochemistry.com This intermediate is often used directly without isolation. nrochemistry.com

Thermal Elimination: The bis(N-oxide) undergoes thermal decomposition. The reaction is an intramolecular elimination (Ei) that proceeds through a concerted, five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org In this transition state, the N-oxide oxygen atom functions as an internal base, abstracting a syn-periplanar β-hydrogen to form the alkene and a hydroxylamine. jk-sci.comorganic-chemistry.org The intramolecular nature of the reaction means an external base is not required. masterorganicchemistry.com

This reaction is noted for its high sensitivity to solvent effects, with reaction rates increasing dramatically in aprotic solvents. nrochemistry.com Like the Hofmann elimination, the Cope elimination also tends to follow the Hofmann rule, favoring the less substituted alkene due to steric factors in the transition state. organic-chemistry.org

Dehydrohalogenation of 1,5-Dihalocyclooctanes

A direct double elimination can be achieved by the dehydrohalogenation of a 1,5-dihalocyclooctane, such as 1,5-dibromo- or 1,5-dichlorocyclooctane. This reaction typically involves treating the dihalide with a strong base. The base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing a halogen, and the halide ion is expelled in a concerted E2 mechanism. The process must occur twice on the ring to generate the two double bonds of this compound. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions.

Interactive Data Table: Double Elimination Routes to this compound

Synthetic MethodStarting MaterialReagentsKey Intermediate(s)ProductKey Research Findings
Hofmann Elimination 1,5-Diaminocyclooctane1. Excess CH₃I2. Ag₂O, H₂O3. Heat (Δ)Cyclooctane-1,5-bis(trimethylammonium iodide), then Cyclooctane-1,5-bis(trimethylammonium hydroxide)This compoundProceeds via an E2 mechanism with a bulky leaving group, favoring the less-substituted Hofmann product. wikipedia.orgmasterorganicchemistry.com Can occur via syn-elimination in cyclic systems. libretexts.org
Cope Elimination 1,5-Bis(dimethylamino)cyclooctane1. H₂O₂ or mCPBA2. Heat (Δ)Cyclooctane-1,5-bis(dimethyl-N-oxide)This compoundAn intramolecular syn-elimination that occurs under milder conditions than the Hofmann elimination. wikipedia.orgorganic-chemistry.org The reaction is concerted and proceeds through a five-membered cyclic transition state. wikipedia.org
Dehydrohalogenation 1,5-Dihalocyclooctane (e.g., 1,5-Dibromocyclooctane)Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)NoneThis compoundA direct double E2 elimination. Requires a strong base to promote elimination over substitution.

Chemical Reactivity and Mechanistic Investigations of 1,5 Cyclooctadiene

Cycloaddition Reactions

1,5-Cyclooctadiene (B75094) participates in various cycloaddition reactions, which are fundamental in constructing cyclic molecular structures.

Diels-Alder Reaction Pathways

While this compound is a diene, its participation in traditional Diels-Alder reactions as the 4π component is not as straightforward as conjugated dienes like butadiene due to the lack of conjugation between the double bonds. However, COD can be involved in related cycloaddition processes. For instance, ruthenium-catalyzed bis-homo-Diels-Alder [2+2+2] cycloaddition reactions between this compound and alkynes have been explored. researchgate.net These reactions, catalyzed by commercially available ruthenium catalysts like Cp*RuCl(COD) and [CpRu(CH₃CN)₃]PF₆, can yield tricyclo[4.2.0.2,⁵]dec-7-ene adducts with varying yields depending on the catalyst and alkyne. researchgate.net The mechanism for reactions of aluminum(I) reagents with 1,5-dienes like COD can involve an initial (2+1) cycloaddition to form a strained aluminocyclopropane intermediate, followed by insertion of a C=C π-bond. ucl.ac.uk This can lead to complex organometallic products with fused rings. ucl.ac.uk

[3+2] Cycloadditions with 1,3-Dipoles

The highly strained trans,trans isomer of this compound ((E,E)-COD) is particularly reactive in [3+2] cycloadditions with 1,3-dipoles. researchgate.netrsc.orgnih.govrsc.org (E,E)-COD can undergo [3+2] cycloadditions with 1,3-dipoles, such as azides, at reaction rates comparable to those of strained cyclooctynes. researchgate.netrsc.orgnih.govrsc.org This reactivity makes (E,E)-COD a useful building block in click chemistry, allowing for the rapid formation of complex structures. benchchem.comrsc.org For example, the reaction of (E,E)-COD with benzyl (B1604629) azide (B81097) has been studied. rsc.org

Inverse-Electron-Demand Diels-Alder Reactions with Tetrazines

Following a [3+2] cycloaddition with a 1,3-dipole, the resulting cycloadduct from (E,E)-1,5-cyclooctadiene can participate in a much faster inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. researchgate.netrsc.orgnih.govrsc.org This sequential reactivity allows for the effective linking of molecules, such as coupling an azide to a tetrazine. researchgate.netrsc.org IEDDA reactions between tetrazines and strained dienophiles like trans-cyclooctene (B1233481) (TCO) derivatives are known for their speed, selectivity, and biocompatibility, making them valuable in chemical biology and molecular imaging. rsc.orgresearchgate.net While the initial [3+2] cycloaddition with (E,E)-COD relieves some ring strain, the subsequent reaction with tetrazines remains very fast. rsc.org

Hydroboration Chemistry

Hydroboration is a key reaction for the functionalization of alkenes, and this compound is a significant substrate in this area, particularly for the synthesis of cyclic organoboranes.

Formation of 9-Borabicyclo[3.3.1]nonane (9-BBN)

This compound is a common precursor for the synthesis of 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.orglibretexts.orgorgsyn.orgorgsyn.org 9-BBN is a sterically demanding and highly selective hydroborating reagent. organic-chemistry.orglibretexts.org It is typically prepared by the cyclic hydroboration of this compound with borane (B79455), often in the form of a complex with solvents like tetrahydrofuran (B95107) (THF) or methyl sulfide (B99878). libretexts.orgorgsyn.org The reaction involves the addition of the B-H bond across the double bonds of COD, leading to the formation of the bicyclic structure of 9-BBN. organic-chemistry.orglibretexts.org The synthesis can be carried out using borane-tetrahydrofuran (B86392) complex followed by thermal isomerization or by reaction with borane-methyl sulfide in solvents like 1,2-dimethoxyethane. orgsyn.org The resulting 9-BBN is often isolated as a dimer and is relatively air-stable compared to other alkylboranes, although handling under an inert atmosphere is recommended due to the potential for pyrophoric contaminants. libretexts.orgorgsyn.orgorgsyn.org

Halogenation and Subsequent Functionalization

This compound can undergo halogenation reactions, which serve as intermediates for further functionalization. For example, it reacts with reagents like sulfur dichloride to form bicyclic sulfur-containing compounds. benchchem.com Oxidative halogenation protocols have been adapted for the cyclization of COD-derived intermediates to form cage structures like 2,6-dioxaadamantane derivatives. chemrxiv.org This involves the use of halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). chemrxiv.org While halogenation provides sites for further reactions, subsequent nucleophilic substitution on these halogenated cage structures can be challenging, suggesting that intrinsic deactivation of C-H and C-X bonds might be a more significant barrier than steric hindrance. chemrxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8135 wikipedia.org, 10937607 fishersci.cauni.lu
9-Borabicyclo[3.3.1]nonane (9-BBN)10882173 uni.lu
Tetrazine167048 researchgate.net
Benzyl azide10025 rsc.org
Sulfur dichloride24823 benchchem.com
N-Bromosuccinimide (NBS)6006 chemrxiv.org
N-Iodosuccinimide (NIS)2733338 chemrxiv.orguni.lu

Interactive Data Tables

While detailed quantitative data tables (like specific rate constants for all reactions mentioned) were not consistently available across the search results in a format suitable for direct extraction into interactive tables without interpretation or further data compilation, the search results provide qualitative and some quantitative information on reaction rates and yields.

For example, concerning the reactivity of (E,E)-1,5-cyclooctadiene:

Reaction TypeReactivity / RateNotesSource
[3+2] Cycloaddition with 1,3-dipoles (e.g., azides)Comparable to strained cyclooctynesAllows rapid formation of complex structures. researchgate.netrsc.orgnih.govrsc.org
Inverse-Electron-Demand Diels-Alder with Tetrazines (following [3+2])Much faster than the initial [3+2] cycloadditionEffective for linking molecules (e.g., azide to tetrazine). researchgate.netrsc.orgnih.govrsc.org
Reaction with Tetrazine (direct)Extremely fast (e.g., 8885 ± 1210 M⁻¹ s⁻¹ in THF)Rate constant measured for reaction with a specific tetrazine. rsc.org

For the formation of 9-BBN via hydroboration of this compound:

ReactantsReagent/ConditionsProductNotesSource
This compound and BoraneBorane-THF complex, thermal isomerization at 65°C9-BBNMethod for preparing 9-BBN. orgsyn.org
This compound and BoraneBorane-methyl sulfide in 1,2-dimethoxyethane, distillation9-BBNProvides high purity crystalline 9-BBN dimer in excellent yield. orgsyn.org

Addition Reactions with Sulfur Halides

This compound reacts with sulfur halides, such as sulfur dichloride (SCl2) and disulfur (B1233692) dichloride (S2Cl2), to form bicyclic adducts. The reaction with SCl2 is a known method for synthesizing 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. wikipedia.orgresearchgate.netwikipedia.org This transannular addition of sulfur dichloride to the cyclic diolefin is a significant reaction, leading to the formation of a bicyclic ring system containing a sulfur atom. researchgate.netcdnsciencepub.comcdnsciencepub.com

The addition of SCl2 to this compound is faster than that of higher members of the sulfur halide family. nih.gov The reaction is believed to proceed via an episulfonium ion intermediate. researchgate.netcdnsciencepub.com The conformation of this compound allows the two double bonds to be in close proximity, facilitating intramolecular reactions. cdnsciencepub.com In the case of SCl2 addition, the transannular pathway leads to the formation of the bicyclic structure rather than a simple 1,2-addition product. researchgate.netcdnsciencepub.com

The reaction of S2Cl2 with this compound is suggested to initially produce a mixture of monomeric and oligomeric adducts. nih.gov Subsequent reaction with sulfuryl chloride (SO2Cl2) can provide an additional equivalent of chlorine, influencing the product distribution. nih.gov

Nucleophilic Substitution Leading to Diazide and Dicyano Derivatives

The bicyclic adduct formed from the reaction of this compound with sulfur halides, specifically 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, serves as a scaffold for nucleophilic substitution reactions. wikipedia.orgnih.govresearchgate.net The chlorine atoms in this bicyclic structure can be substituted by nucleophiles such as azide and cyanide, leading to the formation of diazide and dicyano derivatives. wikipedia.orgnih.govchemeurope.com

These substitution reactions are often aided by neighboring-group participation from the sulfur atom. nih.govchemeurope.com The sulfur center can form episulfonium intermediates, which are highly activated and water-soluble, allowing for facile reaction with a variety of nucleophiles at the β-chlorinated centers. nih.gov This double inversion process preserves stereochemistry during the substitution. nih.gov

The synthesis of the bis(azide) and dicyano derivatives can be achieved in high yields and purity under appropriate reaction conditions, such as performing the substitution in acetonitrile/water mixtures at room temperature. nih.gov

Table 1: Nucleophilic Substitution Products of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

ReactantNucleophileProductYield (%)Purity (%)
2,6-dichloro-9-thiabicyclo[3.3.1]nonaneAzide (e.g., NaN3)Bis(azide) derivative90-94>95
2,6-dichloro-9-thiabicyclo[3.3.1]nonaneCyanide (e.g., KCN)Dicyano derivative83-90>95

*Yields and purity are approximate and depend on specific reaction conditions. nih.gov

Ring-Closure Carbonylation Reactions

This compound undergoes ring-closure carbonylation reactions, particularly when catalyzed by palladium(II) salts. cas.cz These reactions involve the incorporation of carbon monoxide and can lead to the formation of bicyclic, functionalized products. cas.cz

Palladium(II)-Catalyzed Cyclization Mechanisms

Palladium(II)-catalyzed carbonylation of this compound can proceed through mechanisms involving the insertion of carbon monoxide and the cyclization of the diene. cas.czoup.com The reaction is influenced by factors such as temperature, CO pressure, and the presence of oxidants or bases. cas.cz

A proposed mechanism involves the formation of a palladium(II)-carbon sigma bond, followed by insertion of carbon monoxide and subsequent intramolecular cyclization via insertion of the second double bond into the palladium-carbon bond. cas.cz This process can lead to the formation of bicyclic palladium(II)-sigma complexes. cas.cz

The catalytic cycle can involve intermediates such as palladium hydride complexes and alkoxypalladium complexes. acs.org The interplay between different catalytic cycles, such as the "hydride cycle" and the "alkoxy cycle," can affect the selectivity of the reaction. acs.org The formation of a this compound-palladium chloride complex is considered a likely step in the catalytic carbonylation. oup.comresearchgate.net

Oxidative carbonylation of this compound in the presence of Pd(II) catalysts can yield bicyclic, bifunctional products under mild conditions. cas.cz The mechanism is proposed to involve multiple carbon monoxide and double bond insertions into the Pd(II)-carbon sigma bond. cas.cz

Multiple Carbon Monoxide and Double Bond Insertions

A key feature of the palladium(II)-catalyzed ring-closure carbonylation of this compound is the sequential insertion of carbon monoxide molecules and the cyclooctadiene double bonds into palladium-carbon bonds. cas.cz This multiple insertion process allows for the construction of complex bicyclic structures with incorporated carbonyl functionalities. cas.cz

Following the initial formation of a palladium-carbon bond, a carbon monoxide molecule can insert into this bond, forming an acyl-palladium species. Subsequently, a double bond from the cyclooctadiene can insert into the palladium-acyl bond, leading to ring closure and the formation of a new palladium-carbon bond within the bicyclic framework. This sequence of CO and double bond insertions can repeat, leading to products with multiple carbonyl groups and a bicyclic structure. cas.cz

The efficiency and selectivity of these multiple insertion steps are crucial for the successful synthesis of the desired bicyclic carbonylation products. cas.cz

Annulation Reactions

This compound can participate in annulation reactions, which are chemical reactions that form a new ring fused to an existing ring system. These reactions are valuable tools for constructing complex cyclic molecules.

[3+2] Annulation for Aminoindene Derivatives

This compound has been utilized in [3+2] annulation reactions, particularly in the synthesis of aminoindene derivatives. chemicalbook.comrsc.orgsigmaaldrich.comscientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.com These reactions typically involve the reaction of ketimines with alkynes, catalyzed by transition metal complexes, where this compound often serves as a ligand in the catalyst. chemicalbook.comrsc.orgsigmaaldrich.comscientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netsemanticscholar.orgrsc.org

The [3+2] annulation of ketimines with internal and terminal alkynes, catalyzed by cationic iridium complexes coordinated with this compound, has been shown to yield aminoindene derivatives in high yields. rsc.orgnih.govresearchgate.netsemanticscholar.org This reaction proceeds via C-H activation. rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org

Table 2: Example of [3+2] Annulation for Aminoindene Synthesis

ReactantsCatalyst (with 1,5-COD)ProductKey Feature
Ketimine + AlkyneCationic Iridium complexAminoindene derivative[3+2] Annulation, C-H activation

This type of annulation provides an efficient route for the synthesis of substituted aminoindene derivatives. rsc.orgresearchgate.net

Oxidative Transformations

This compound (COD) undergoes a variety of oxidative transformations, targeting its two isolated carbon-carbon double bonds. These reactions can lead to the formation of epoxides, diols, or products resulting from the cleavage of the double bonds, such as aldehydes or carboxylic acids. The outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions employed.

One common oxidative transformation is epoxidation, where one or both double bonds are converted into epoxide rings. Sodium perborate (B1237305), for instance, has been reported as an effective reagent for the epoxidation of this compound in glacial acetic acid at room temperature. Using either one or two equivalents of sodium perborate results in the formation of the monoepoxide as the primary oxidation product. acgpubs.org This suggests that under these conditions, the epoxidation of the first double bond occurs preferentially, or that the second epoxidation is significantly slower. The active oxidizing agent in this system is likely peracetic acid, generated in situ from sodium perborate and acetic acid. acgpubs.orgresearchgate.net

Another important oxidative reaction is dihydroxylation, which adds two hydroxyl groups across a double bond, yielding a diol. The bisdihydroxylation of this compound with osmium tetroxide (OsO4) can lead to the formation of cyclooctane-1,2,5,6-tetrol. tandfonline.com The stereochemical outcome of this reaction is influenced by the amount of OsO4 used. A stoichiometric amount of OsO4 typically yields a nearly 1:1 mixture of syn- and anti-isomers of the tetrol. tandfonline.com However, using a catalytic amount of OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can lead to a syn-selective bisdihydroxylation, favoring the formation of the (1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrol isomer. tandfonline.com This observed syn-selectivity in the catalytic reaction is attributed to the favorable formation of an intramolecular osmium(VI) bisglycolate ester intermediate. tandfonline.com

Oxidative cleavage of the double bonds in this compound can be achieved through reactions such as ozonolysis. Ozonolysis involves the reaction of the alkene with ozone, followed by reductive or oxidative workup, leading to the scission of the carbon-carbon double bond. Ozonolysis of this compound can produce acyclic dialdehydes or dicarboxylic acids, depending on the workup conditions. For example, ozonolysis followed by a reductive workup can yield succinaldehyde. google.com Selective ozonolysis targeting only one double bond is also possible under controlled conditions, leading to unsaturated products containing both a carbonyl group and a double bond. rsc.org

Ketonization of this compound can be achieved using nitrous oxide (N2O) at elevated temperatures without a catalyst. researchgate.net This reaction proceeds through consecutive ketonization of the two carbon-carbon double bonds, forming an unsaturated monoketone intermediate, which is then further oxidized to isomeric diketones, specifically 1,4- and 1,5-cyclooctanedione. researchgate.net The 1,5-diketone is a stable product, while the 1,4-diketone can undergo further intramolecular reactions. researchgate.net

Transition metal complexes, such as those of ruthenium and rhodium, can also be involved in the oxidative transformations of this compound, often as catalysts in various oxidation reactions or as part of tandem processes. researchgate.netnih.govbenchchem.com For instance, ruthenium alkylidene complexes can catalyze oxidative cyclization reactions of 1,5-dienes, including those derived from this compound through metathesis, to form tetrahydrofuran diols. nih.gov

Here is a summary of some oxidative transformations of this compound:

Oxidizing AgentConditionsMajor Product(s)SelectivityReference
Sodium PerborateGlacial Acetic Acid, Room TemperatureCyclooctene (B146475) monoepoxideMono-epoxidation favored acgpubs.orgresearchgate.net
Osmium Tetroxide (Stoich.)Aqueous MediaCyclooctane-1,2,5,6-tetrol (syn and anti mixture)~1:1 syn/anti tandfonline.com
Osmium Tetroxide (Cat.) + NMOAcetone-Water, Room Temperaturesyn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrolsyn-selective bisdihydroxylation tandfonline.com
OzoneVarious Solvents, typically low temperatureOzonides, followed by reductive/oxidative workupCan be controlled for mono- or bis-cleavage google.comrsc.orggoogle.compsu.edu
Nitrous OxideElevated Temperature (473–553 K), No CatalystCyclooctenone, 1,4- and 1,5-cyclooctanedioneConsecutive ketonization researchgate.net

Table 1: Selected Oxidative Transformations of this compound

Oxidizing AgentConditionsMajor Product(s)SelectivityReference
Sodium PerborateGlacial Acetic Acid, Room TemperatureCyclooctene monoepoxideMono-epoxidation favored acgpubs.orgresearchgate.net
Osmium Tetroxide (Stoich.)Aqueous MediaCyclooctane-1,2,5,6-tetrol (syn and anti mixture)~1:1 syn/anti tandfonline.com
Osmium Tetroxide (Cat.) + NMOAcetone-Water, Room Temperaturesyn-(1R,2S,5R,6S)-cyclooctane-1,2,5,6-tetrolsyn-selective bisdihydroxylation tandfonline.com
OzoneVarious Solvents, typically low temperatureOzonides, followed by reductive/oxidative workupCan be controlled for mono- or bis-cleavage google.comrsc.orggoogle.compsu.edu
Nitrous OxideElevated Temperature (473–553 K), No CatalystCyclooctenone, 1,4- and 1,5-cyclooctanedioneConsecutive ketonization researchgate.net

Coordination Chemistry and Organometallic Complexes of 1,5 Cyclooctadiene

Ligand Properties and Binding Modes

As a ligand, 1,5-cyclooctadiene (B75094) typically functions in a bidentate fashion, coordinating to a metal center through its two alkene functionalities. chemeurope.com This mode of attachment is formally described as bis(η2) coordination. chemeurope.com

Bis(η2)-Coordination to Low-Valent Metal Centers

This compound readily coordinates to low-valent metal centers via both of its alkene groups. wikipedia.orgchemeurope.com This bis(η2) binding is a prevalent feature in complexes involving metals such as nickel, palladium, and platinum in their zero oxidation state, leading to the formation of complexes with the general stoichiometry M(COD)2. chemeurope.com Beyond Group 10 metals, other low-valent metals known to form stable complexes with COD include rhodium(I), iridium(I), molybdenum(0), and iron(0). wikipedia.orgchemeurope.com Illustrative examples include the dimeric complexes cyclooctadiene rhodium chloride dimer ([Rh2(COD)2Cl2]) and cyclooctadiene iridium chloride dimer ([Ir2(COD)2Cl2]), as well as the mononuclear species Fe(COD)(CO)3. wikipedia.orgchemeurope.com Structurally, M(COD)2 complexes of nickel, palladium, and platinum commonly adopt a tetrahedral geometry around the central metal atom, while their cationic counterparts, [M(COD)2]+ (M = Rh, Ir), are typically square planar. wikipedia.org

Chelate Effect and Complex Stability Considerations

The inherent stability of metal complexes incorporating this compound is significantly augmented by the chelate effect. wikipedia.orgchemeurope.com The chelate effect refers to the enhanced thermodynamic stability observed in complexes formed between a metal ion and a chelating ligand (one that binds through multiple donor atoms) when compared to complexes with chemically analogous monodentate ligands. scispace.comlibretexts.org In the context of this compound, its structure facilitates chelation by allowing both double bonds to coordinate to the same metal center, thereby creating a stable cyclic arrangement that includes the metal atom. This chelating interaction confers greater robustness upon COD complexes relative to their counterparts formed with non-chelating mono-olefin ligands, such as ethylene (B1197577). wikipedia.orgchemeurope.com

Ligand Displacement Dynamics and Kinetics

Despite the stabilization afforded by the chelate effect, the COD ligands in metal complexes are often susceptible to displacement by other ligands, including phosphines and carbon monoxide. wikipedia.orgchemeurope.com This characteristic lability renders COD complexes valuable precursors in the synthesis of a wide array of other organometallic species, as the COD ligands can be readily substituted by desired ligands. wikipedia.orgstrem.com For instance, the reaction of Ni(COD)2 with carbon monoxide results in the displacement of the COD ligands and the formation of Ni(CO)4. wikipedia.org Similarly, [PdCl2(COD)] undergoes ligand displacement reactions when treated with phosphine (B1218219) ligands. rsc.org The facile nature of this displacement process enables the in situ generation of highly reactive metal centers. wikipedia.org

Synthesis of Metal-1,5-Cyclooctadiene Complexes

The synthesis of metal complexes containing this compound is accomplished through various synthetic methodologies, typically involving the reaction of a suitable metal precursor with COD.

Nickel Complexes: Ni(COD)2 Synthesis Methodologies

Bis(cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)2, is a widely employed source of Ni(0) in synthetic organic chemistry. strem.comwikipedia.org This diamagnetic coordination complex features a nickel center in the zero oxidation state surrounded by two this compound ligands arranged in a pseudo-tetrahedral geometry. wikipedia.org A common synthetic route to Ni(COD)2 involves the reduction of anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)2) in the presence of this compound. wikipedia.orgchemeurope.com Triethylaluminium is frequently utilized as the reducing agent in this transformation. wikipedia.orgchemeurope.com

Alternative approaches for the synthesis of Ni(COD)2 have also been reported, including a method that employs light to drive the reductive dimerization of xanthone (B1684191) to generate a vicinal diol, which subsequently acts as the reductant for Ni(II)(acac)2. researchgate.net Electrolysis has also been demonstrated as an effective technique for reducing Ni(II) salts to their Ni(0) counterparts, including Ni(COD)2. researchgate.net

Ni(COD)2 is characterized as a yellow solid that is sensitive to air and moisture, exhibiting moderate solubility in aromatic hydrocarbons. wikipedia.orgnichia.co.jp

Palladium Complexes: [PdCl2(COD)] and Alkylpalladium Derivatives

Dichloro(this compound)palladium(II), often represented as [PdCl2(COD)], is a well-known organopalladium compound wherein the palladium center resides in a square planar coordination environment. wikipedia.org This complex is synthesized by the reaction of tetrachloropalladate ([PdCl4]2-) with this compound in hydrochloric acid. wikipedia.org [PdCl2(COD)] is a yellow solid that is soluble in chloroform. wikipedia.org

[PdCl2(COD)] serves as a valuable starting material for the preparation of various alkylpalladium complexes. For instance, the reaction of [PdCl2(COD)] with tetrabenzyltin affords the benzylpalladium complex with the formula [PdCl(CH2Ph)(COD)]. cdnsciencepub.com A similar synthetic strategy can be employed to prepare the corresponding ethylpalladium derivative, [PdCl(Et)(COD)]. cdnsciencepub.com These alkylpalladium complexes typically exhibit approximate square-planar geometries, with the double bonds of the coordinated COD ligand oriented perpendicular to the coordination plane. cdnsciencepub.com

Furthermore, [PdCl2(COD)] is utilized as a precursor for the synthesis of palladium(II) complexes featuring other ligand sets, such as phosphine-iminophosphorane ligands, through the displacement of the COD ligand. rsc.org Reacting [PdCl2(COD)] with phosphine ligands in varying stoichiometric ratios can lead to the formation of bis(phosphine) complexes or dimeric species bridged by ligands. researchgate.net

Platinum Complexes: Pt(COD)2 Preparations

Bis(this compound)platinum(0), Pt(COD)2, is a significant organoplatinum compound. While specific detailed preparations were not extensively detailed in the search results, the general approach to preparing Pt(0)-COD complexes often involves the reduction of a platinum(II) precursor in the presence of this compound. For example, reactions involving platinum halides and reducing agents in the presence of COD can lead to the formation of Pt(COD)2. The COD ligand in Pt(COD)2 is known to be relatively labile, making it a useful starting material for generating other platinum(0) complexes through ligand exchange reactions.

Rhodium Complexes: [Rh(COD)Cl]2, [Rh(COD)2]+, and Chiral Rhodium-COD Species

This compound forms several important complexes with rhodium. Di-μ-chlorobis(η4-1,5-cyclooctadiene)dirhodium, [Rh(COD)Cl]2, is a common and widely used rhodium precursor. It is typically synthesized by heating a solution of hydrated rhodium trichloride (B1173362) with this compound in an alcohol solvent, often ethanol, in the presence of sodium carbonate. wikipedia.orgacs.org This process involves the reduction of Rh(III) to Rh(I). wikipedia.org The resulting complex is a yellow-orange solid that is soluble in organic solvents and is air-stable, although its solutions can degrade in air. wikipedia.org

Bis(this compound)rhodium(I) cations, [Rh(COD)2]+, are also important. These cationic complexes are often prepared from [Rh(COD)Cl]2 by reacting it with a salt containing a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF4) or sodium tetrafluoroborate (NaBF4), which removes the chloride ligands and introduces the desired anion. fishersci.noamericanelements.comfishersci.ca The [Rh(COD)2]+ cation serves as a source of the "[Rh(COD)]+" electrophile, useful for further reactions. wikipedia.org

Chiral rhodium-COD species are particularly relevant in asymmetric catalysis, such as asymmetric hydrogenation. wikipedia.org These complexes are typically generated by replacing one or both COD ligands in a rhodium precursor, such as [Rh(COD)2]+, with chiral diphosphine ligands or other chiral ligands. wikipedia.orgalfa-chemistry.com The COD ligand's lability in cationic rhodium complexes facilitates its displacement by these chiral ligands, leading to the formation of catalytically active species.

Iridium Complexes: Bis(this compound)diiridium(I) Dichloride

Bis(this compound)diiridium(I) dichloride, often abbreviated as [Ir(COD)Cl]2, is an important organoiridium compound analogous to its rhodium counterpart. americanelements.comsigmaaldrich.comwikipedia.org It is an orange-red solid soluble in organic solvents and is used as a precursor to other iridium complexes, including those used in homogeneous catalysis. wikipedia.org The complex is prepared by heating hydrated iridium trichloride and cyclooctadiene in an alcohol solvent. wikipedia.orggoogle.com This synthesis involves the reduction of Ir(III) to Ir(I). wikipedia.org The iridium centers in [Ir(COD)Cl]2 are typically square planar, consistent with a d8 complex. wikipedia.org The chloride ligands bridge the two iridium centers, forming a folded Ir2Cl2 core. wikipedia.org [Ir(COD)Cl]2 is a widely used starting material for the synthesis of various iridium catalysts, including Crabtree's catalyst. wikipedia.org

Ruthenium Complexes: Dichloro(this compound)ruthenium(II) ([Ru(COD)Cl2]n)

Dichloro(this compound)ruthenium(II), with the empirical formula [Ru(COD)Cl2], exists as a polymer, denoted as ([Ru(COD)Cl2]n). americanelements.comfishersci.comnih.govfishersci.canih.gov This compound is a common starting material in ruthenium chemistry. It can be synthesized by the reaction of ruthenium trichloride hydrate (B1144303) with this compound. The polymeric nature implies that the individual [Ru(COD)Cl2] units are linked together, likely through bridging chloride ligands. fishersci.com This complex is used as a precursor for the synthesis of various ruthenium complexes, which find applications in catalysis.

Other Transition Metal Complexes (Mo, Fe, Co, Cu)

This compound also forms complexes with other transition metals, including molybdenum, iron, cobalt, and copper.

Molybdenum: COD complexes of molybdenum exist, often in lower oxidation states. An example includes (this compound)(η6-benzene)molybdenum(0). The COD ligand can be introduced through various synthetic routes, often involving the reduction of higher oxidation state molybdenum precursors in the presence of COD.

Iron: Iron forms complexes with this compound, such as (this compound)(η4-cyclopentadiene)iron(II). These complexes can be synthesized by reacting appropriate iron precursors with COD and other ligands.

Cobalt: this compound is a common ligand in organocobalt chemistry. wikipedia.org Complexes such as cobalt, ((1,2,5,6-eta4)-1,5-cyclooctadiene)(eta5-2,4-cyclopentadien-1-yl)- are known, where cobalt is coordinated to both COD and a cyclopentadienyl (B1206354) ligand. ontosight.ai The COD ligand coordinates in an η4 fashion, acting as a four-electron donor. ontosight.ai These complexes are of interest in catalysis, including potential applications in hydrogenation and C-C bond-forming reactions. ontosight.ai K[Co(η4-COD)2] is also a known complex used as a starting material. rsc.org

Copper: Copper can form coordination complexes with this compound, particularly in the +1 oxidation state. mdpi.comresearchgate.netbohrium.com For instance, chloro(this compound)copper(I) dimer is a known complex. capes.gov.br Cu(I) complexes can exhibit various coordination geometries, including linear, trigonal planar, and tetrahedral. bohrium.comnih.gov The synthesis of copper(I)-COD complexes often involves the reaction of a copper(I) salt with COD. capes.gov.br

Reactivity of Metal-1,5-Cyclooctadiene Complexes

Metal-1,5-cyclooctadiene complexes are valuable in synthesis and catalysis largely due to the reactivity of the COD ligand. The coordinated COD can undergo various transformations, including hydrogenation, isomerization, and most importantly, displacement by other ligands. The lability of the COD ligand in many of these complexes makes them excellent precatalysts, allowing for the in situ generation of active catalytic species upon the introduction of the actual catalytic ligands. acs.orgnih.gov

Ligand Exchange Reaction Mechanisms

Ligand exchange (or substitution) is a fundamental reaction type for metal complexes, where one ligand is replaced by another. libretexts.orglibretexts.orgdokumen.pubchemguide.co.uk For metal-1,5-cyclooctadiene complexes, ligand exchange is a key pathway for their utilization in catalysis and synthesis. The mechanisms of ligand exchange reactions can vary depending on the metal center, its oxidation state, coordination number, and the nature of the incoming and outgoing ligands. libretexts.orglibretexts.org

Generally, ligand exchange can proceed through associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.orglibretexts.orgcatalysis.blog

Dissociative (D) Mechanism: In this mechanism, a ligand leaves the metal center first, forming an intermediate with a reduced coordination number. The incoming ligand then occupies the vacant coordination site. This is common for octahedral complexes. libretexts.orglibretexts.org

Associative (A) Mechanism: Here, the incoming ligand binds to the metal center before the departure of the leaving ligand, resulting in an intermediate with an increased coordination number. This mechanism is more common for square planar complexes (like many d8 complexes of Pt and Rh) and can occur with octahedral complexes, though it is less common due to steric crowding in the higher coordination number intermediate. libretexts.orglibretexts.org

Interchange (I) Mechanism: This mechanism involves a concerted process where the incoming and outgoing ligands exchange simultaneously in the transition state, without the formation of a distinct intermediate. It can be further classified as associative (Ia) or dissociative (Id) depending on the relative importance of the incoming and outgoing ligand interactions in the transition state. libretexts.orgcatalysis.blog

For metal-COD complexes, particularly those of Rh(I) and Ir(I) which are often square planar or pseudo-square planar in their active forms, associative or interchange mechanisms with associative character are often favored for ligand substitution. The η4 coordination of COD can potentially change during the exchange process, possibly becoming η2-coordinated temporarily to open up a coordination site. The lability of the COD ligand, especially in cationic complexes like [Rh(COD)2]+, allows for relatively facile displacement by phosphines, amines, or other ligands to generate catalytically active species. acs.orgnih.gov The thermodynamics and kinetics of these ligand exchange reactions significantly influence the catalytic activity of Rh-COD complexes. acs.orgnih.gov

Ligand exchange reactions involving metal-COD complexes can also occur in the solid state, as demonstrated by studies on cationic Rh-COD complexes. acs.orgnih.gov

Catalytic Applications of 1,5 Cyclooctadiene and Its Metal Complexes

Homogeneous Catalysis

1,5-Cyclooctadiene (B75094) is a versatile ligand in organometallic chemistry and a precursor for numerous homogeneous catalysts. wikipedia.orgchemeurope.com Its ability to coordinate to metal centers through its two double bonds forms stable metal-COD complexes that are often used as catalyst starting materials. chemeurope.com The COD ligand can be easily displaced by other ligands, making its complexes convenient precursors for generating catalytically active species in solution. wikipedia.orgchemeurope.com This property is central to its widespread use in homogeneous catalysis, where the catalyst is dissolved in the reaction medium along with the reactants. wikipedia.org

Hydrogenation Reactions

The selective hydrogenation of this compound (COD) is a critical process for producing cyclooctene (B146475) (COE), an important industrial intermediate. acs.org The challenge lies in preventing the subsequent hydrogenation of COE to cyclooctane (B165968) (COA). acs.org Homogeneous catalysts derived from 1,5-COD complexes have demonstrated high selectivity in this transformation.

Iridium cluster complexes, such as [Ir4(CO)12] and [Ir4(CO)11PPh2H], have been shown to be effective catalyst precursors for the selective hydrogenation of 1,5-COD. researchgate.netdtu.dk These clusters exhibit high activity and selectivity for producing cyclooctene and its isomers (1,3-COD and 1,4-COD), while significantly suppressing the formation of cyclooctane. researchgate.net This is in contrast to mononuclear iridium catalysts like Vaska's compound, which tend to fully hydrogenate the substrate to cyclooctane. researchgate.net The proposed mechanism involves an "anchor-type" interaction where one double bond of the COD molecule binds to the iridium cluster, allowing for the activation and subsequent hydrogenation or isomerization of the second double bond. researchgate.net

Palladium-based catalysts are also widely used. The kinetics of COD hydrogenation using a Pd/α-Al2O3 catalyst have been studied in detail, revealing that the reaction follows a Langmuir-Hinshelwood mechanism. acs.orgresearchgate.net The activation energy for the hydrogenation of COD to COE was determined to be 74 kJ/mol, while the subsequent hydrogenation of COE to COA has a higher activation energy of 98 kJ/mol, which helps in achieving selectivity towards COE under controlled conditions. acs.orgresearchgate.net

Furthermore, rhodium complexes featuring strongly σ-donating ligands, such as (Cyclohexyl-CAAC)Rh(COD)Cl, are efficient for the hydrogenation of aromatic rings, demonstrating the broad applicability of COD-containing catalysts. tcichemicals.com

Table 1: Performance of Various Catalysts in 1,5-COD Hydrogenation

Catalyst PrecursorProduct SelectivityKey FindingsReference
Iridium Clusters (e.g., [Ir4(CO)12])High for Cyclooctene (COE) and isomersSuppresses over-hydrogenation to cyclooctane (COA). researchgate.netdtu.dk
Pd/α-Al2O3Selective to COE under controlled conditionsActivation energy for COD to COE is 74 kJ/mol. acs.orgresearchgate.net
Mononuclear Iridium (e.g., Vaska's compound)Leads to complete hydrogenation to COAContrasts with the selectivity of iridium clusters. researchgate.net
Ruthenium Nanocatalyst>95% selectivity for COEAchieves >99% conversion of 1,5-COD at atmospheric pressure. researchgate.net

Hydroformylation Processes

Hydroformylation, or the oxo process, is a major industrial reaction that adds a formyl group and a hydrogen atom across a double bond to produce aldehydes. wikipedia.org Metal complexes of this compound are frequently employed as catalyst precursors in these processes.

Rhodium complexes are particularly prominent. For instance, rhodium catalysts can effect the selective hydroformylation of cyclic dienes like this compound. chempedia.info Depending on the specific catalyst and conditions, the reaction can yield saturated monoaldehydes. chempedia.info The complex [(cod)Rh(hfacac)] has been shown to be a highly active precursor for the hydroformylation of various olefins under supercritical CO2 conditions. chempedia.info In the hydroformylation of 1-octene, this catalyst system leads to a network of competing isomerization and hydroformylation reactions. chempedia.info

Iridium-based catalysts, such as [Ir(COD)(PCy3)Cl], have also demonstrated promising activity in hydroformylation reactions. mt.com The choice of metal and ligands is crucial for controlling the selectivity of the reaction, particularly the ratio of linear (n) to branched (iso) aldehyde products. ionicviper.org For many industrial applications, high regioselectivity towards the linear aldehyde is desired. ionicviper.org The Ruhrchemie/Rhone-Poulenc process, for example, uses a water-soluble rhodium catalyst for the hydroformylation of propene, showcasing the advanced application of such catalytic systems. wikipedia.org

Table 2: Catalyst Systems in Hydroformylation Reactions

Catalyst PrecursorSubstrateKey OutcomeReference
[Rh(OAc)CO(PPh3)2]This compoundSelective formation of saturated monoaldehydes. chempedia.info
[(cod)Rh(hfacac)]1-OcteneHigh activity in supercritical CO2; leads to competing isomerization. chempedia.info
[Ir(COD)(PCy3)Cl]General AlkenesDemonstrates promising catalytic activity for hydroformylation. mt.com
Rhodium with TPPTS ligandPropeneUsed in the industrial Ruhrchemie/Rhone-Poulenc process for high efficiency and catalyst recovery. wikipedia.org

Metathesis Reactions

Olefin metathesis is a powerful reaction in organic chemistry that involves the redistribution of alkene bonds. The metathesis of this compound has been investigated using supported rhenium oxide catalysts. oup.com In this process, the reaction of COD over a rhenium oxide-alumina catalyst yields a variety of products, including oligomers (C8n), sesqui-oligomers (C8n+4), and polymers. oup.com

The study found that alumina (B75360) is a particularly effective support for the rhenium oxide catalyst. oup.com The distribution of the resulting oligomeric products shows maxima around C12, C16, and C20. oup.com Interestingly, the reaction is reversible, as the oligomers can react to reform COD and other products. oup.com The results suggest that the various products are formed independently from active intermediary polymers that are initially generated from the this compound substrate. oup.com

Table 3: Products from Metathesis of this compound

CatalystProduct TypesKey ObservationReference
Rhenium oxide-aluminaOligomers (C8n), Sesqui-oligomers (C8n+4), PolymersProduct distribution shows maxima around C12, C16, and C20. oup.com

Mizoroki-Heck Type Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. jove.comnih.gov While this compound is not usually the substrate in these reactions, its palladium complex, Dichloro(this compound)palladium(II) or [PdCl2(cod)], is a common and commercially available catalyst precursor. jove.com

This air-stable complex serves as a convenient source of Pd(0), which is the active catalytic species in the Heck cycle. The COD ligand is readily displaced under reaction conditions to allow for the catalytic cycle to proceed. For example, Dichloro{bis[1,1′,1”-(phosphinetriyl)tripiperidine]}palladium, a highly active Heck catalyst, can be synthesized and used for coupling a wide scope of aryl chlorides and bromides with olefins under mild conditions. jove.comnih.gov The development of such catalysts, often generated from precursors like [PdCl2(cod)], has expanded the utility of the Mizoroki-Heck reaction in organic synthesis, including applications in the pharmaceutical and agrochemical industries. jove.com Recent advancements have even enabled the use of challenging unactivated alkyl chlorides as coupling partners through visible light-mediated palladium catalysis. nih.gov

Table 4: Application of Palladium Precursors in Mizoroki-Heck Reactions

Palladium PrecursorCoupling PartnersSignificanceReference
Dichloro(this compound)palladium(II)Aryl Halides and OlefinsCommon starting material for generating active Pd(0) catalysts. jove.com
Dichloro{bis[1,1′,1”-(phosphinetriyl)tripiperidine]}palladiumAryl Bromides and OlefinsHighly active and versatile catalyst operating under mild conditions (100 °C). nih.gov
Palladium complexesUnactivated Alkyl Chlorides and OlefinsAchieved via visible light-mediated catalysis, expanding the reaction scope. nih.gov

Dehydrogenative Coupling for Amide Bond Formation

The formation of amides is a fundamental reaction in chemistry. elsevierpure.com Catalytic dehydrogenative coupling, which joins an alcohol and an amine with the release of hydrogen gas (H2), represents a highly atom-economical and sustainable method for amide synthesis. elsevierpure.comucl.ac.uk Transition metal pincer complexes, particularly those of ruthenium and manganese, have emerged as effective catalysts for this transformation. elsevierpure.comsemanticscholar.org

While this compound is not directly part of the active catalyst, its complexes are often used as precursors for synthesizing these pincer catalysts. For example, ruthenium catalysts capable of oxidizing a primary alcohol to an aldehyde in situ, which then reacts with an amine to form a hemiaminal that is subsequently dehydrogenated to the amide, can be prepared from ruthenium-COD starting materials. ucl.ac.uk The mechanism involves the catalyst facilitating two dehydrogenation steps: alcohol to aldehyde and hemiaminal to amide. acs.org

Manganese pincer complexes have also been developed as the first base-metal catalysts for the dehydrogenative coupling of both alcohols and esters with primary amines to form amides. elsevierpure.com This avoids the use of more expensive and less abundant precious metals. elsevierpure.com

Table 5: Catalysts for Dehydrogenative Amide Synthesis

Catalyst TypeCoupling PartnersKey FeatureReference
Ruthenium Pincer ComplexPrimary Alcohols and AminesCatalyzes in situ aldehyde formation and subsequent dehydrogenation of the hemiaminal. ucl.ac.uk
Manganese Pincer ComplexAlcohols/Esters and Primary AminesFirst base-metal catalyst for this transformation, enhancing sustainability. elsevierpure.com
Ruthenium Pincer ComplexAryl Epoxides and AminesA novel strategy that proceeds via a ruthenium-enolate species without involving a free alcohol or aldehyde. semanticscholar.org

Asymmetric Catalysis using Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral products using chiral catalysts, is of paramount importance, especially in the pharmaceutical industry. The development of chiral ligands is central to this field. nih.gov While chiral cyclopentadienyl (B1206354) ligands have seen significant development, another strategy involves incorporating chirality into the ancillary ligands of a metal-COD complex. nih.gov

Novel chiral rhodium complexes of the type [RhCl(cod)(NHC)], where NHC is an N-heterocyclic carbene bearing a chiral substituent, have been synthesized. mdpi.com These complexes can be prepared from commercially available [Rh(OH)(cod)]2 and a chiral azolium salt. mdpi.com The resulting chiral NHC-Rh-COD complexes have been evaluated for their catalytic performance in asymmetric reactions. For example, they have been used to catalyze the asymmetric addition of phenylboronic acid to 2-naphthaldehyde, producing chiral diarylmethanols with promising yields. mdpi.com

The development of such systems, where a stable and well-understood fragment like Rh(cod) is combined with a tunable chiral ligand, represents a powerful strategy for designing new asymmetric catalysts. thieme-connect.de This approach has been used to achieve a variety of enantioselective transformations, including the synthesis of complex chiral cycloalkenone derivatives via palladium-catalyzed desymmetrization reactions. rsc.org

Table 6: Chiral COD Complexes in Asymmetric Catalysis

CatalystReactionProduct TypeReference
[RhCl(cod)(chiral-NHC)]Addition of phenylboronic acid to 2-naphthaldehydeChiral naphthalen-2-yl(phenyl)methanol mdpi.com
Palladium complex with chiral ligandOxidative desymmetrization of meso-dibenzoatesγ-benzoyloxy cycloalkenones with excellent enantioselectivity rsc.org

Catalyst Precursor Development

Bis(this compound)nickel(0), abbreviated as Ni(COD)₂, is a cornerstone reagent in homogeneous nickel catalysis. rsc.orgmdpi.com It serves as a common and highly versatile source of nickel in its catalytically active zerovalent [Ni(0)] state. rsc.orgresearchgate.net The utility of Ni(COD)₂ stems from the fact that the two this compound ligands are labile and can be readily displaced by a wide variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or amines. wikipedia.orgchemeurope.com This allows a single, isolable Ni(0) precursor to be combined in situ with a desired ligand to generate a catalytically active species for countless transformations, including cross-coupling, amination, and borylation reactions. rsc.orgacs.org

The stability of the Ni(COD)₂ complex itself is attributed to the chelate effect, where the bidentate COD ligand binds strongly to the metal center, making it more robust than related complexes with monodentate olefin ligands like ethylene (B1197577). wikipedia.org However, despite its versatility, Ni(COD)₂ has significant practical drawbacks. It is highly sensitive to oxygen and moisture, requiring storage at low temperatures and handling under strictly inert atmosphere conditions (e.g., in a glovebox). rsc.orgchemeurope.com This sensitivity can introduce inconsistency in catalytic reactions and complicates its use, especially in large-scale industrial applications and high-throughput screening. mdpi.comnih.gov

To address the practical challenges associated with the air-sensitivity of Ni(COD)₂, significant research has focused on the development of air-stable nickel precatalysts. rsc.orgnih.gov These compounds are designed to be robust and easy to handle in air while still being readily converted to the active Ni(0) species under the reaction conditions.

Two primary strategies have emerged:

Air-Stable Ni(II) Precatalysts: This approach involves the synthesis of well-defined Ni(II) organometallic complexes that are stable in air but can be reduced in situ to the active Ni(0) catalyst. A prominent class of these are Ni(II)-(σ-aryl) complexes, such as [(dppf)Ni(o-tolyl)Cl] and [(TMEDA)Ni(o-tolyl)Cl]. chemeurope.comnih.gov These complexes are often crystalline, air-stable solids that can be weighed on the benchtop. chemeurope.comnih.gov The presence of a sterically hindering group (like o-tolyl) and a supporting ligand (like a phosphine (B1218219) or diamine) confers stability. chemeurope.com The lability of ligands like TMEDA allows for modularity, where the desired catalytic ligand can displace it in the reaction mixture. chemeurope.com

Air-Stable Ni(0) Precatalysts: Another strategy involves modifying the Ni(0) center to decrease its reactivity towards air without shutting down its catalytic utility. This has been achieved by replacing one of the COD ligands in Ni(COD)₂ with a more strongly binding, electron-deficient diene (EDD) ligand, such as duroquinone (B146903) (DQ). researchgate.netstrem.com The resulting Ni(COD)(EDD) complexes, like Ni(COD)(DQ), are often bench-stable solids that can be handled in air but still serve as effective Ni(0) sources for a range of cross-coupling reactions. researchgate.netstrem.com

These developments have made nickel catalysis more accessible and practical, removing the need for gloveboxes in many applications and enabling more robust and reproducible reaction setups. rsc.orgnih.gov

Similar to nickel, ruthenium complexes featuring the this compound ligand are valuable precursors in organic synthesis. The polymeric complex dichloro(this compound)ruthenium(II), [RuCl₂(COD)]n, is a common starting material. nih.govsigmaaldrich.com It is a versatile precursor because the polymeric halide bridges can be easily cleaved by various donor ligands to generate a wide range of monomeric Ru(II) complexes. sigmaaldrich.com

These ruthenium-COD precursors are employed in a variety of catalytic transformations. For example, an in situ system generated from [RuCl₂(COD)]n and an N-heterocyclic carbene (NHC) precursor has been shown to be highly active for the dehydrogenative coupling of alcohols and amines to form amides. mdpi.comnih.gov This transformation is atom-economic and environmentally friendly. In this system, the relatively labile COD ligand is advantageous compared to more tightly binding ligands like p-cymene, as it allows for the efficient formation of the active poly-carbene ruthenium species. mdpi.com Ruthenium-COD complexes also serve as precursors for catalysts used in cycloaddition and cycloisomerization reactions. nih.govorganic-chemistry.orgnih.gov

Table 2: Performance of a [RuCl₂(COD)]n-based Catalyst in Amide Synthesis This table shows the optimization of an in situ catalytic system for the amidation of benzyl (B1604629) alcohol with morpholine, highlighting the role of the ruthenium precursor.

Catalyst PrecursorNHC Precursor (L4)[Ru]:L4:NaH RatioTime (h)Yield (%)Reference
[RuCl₂(cod)]nNone1:0:3160 mdpi.com
[RuCl₂(cod)]nImidazolium Salt1:1:41668 mdpi.com
[RuCl₂(cod)]nImidazolium Salt1:3:61678 mdpi.com
[RuCl₂(cod)]nImidazolium Salt1:5:81685 mdpi.com
[RuCl₂(cod)]nImidazolium Salt1:5:83693 mdpi.com

Oligomerization and Cyclo-oligomerization

This compound itself can serve as a monomer in polymerization and cyclo-oligomerization reactions. A prominent example is its use in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgrsc.org ROMP utilizes transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to open the cyclic olefin and form a linear polymer. acs.org The polymerization of COD yields 1,4-polybutadiene, a polymer with double bonds remaining in its backbone. rsc.orgnih.gov

The properties of the resulting polymer can be controlled through the choice of catalyst and reaction conditions. rsc.org Furthermore, this method can be used to create more complex polymer architectures. For instance, hydroxyl-functionalized poly(cyclooctadiene) can be synthesized via ROMP in the presence of a chain transfer agent (CTA). This telechelic polymer can then act as a macroinitiator for the subsequent polymerization of other monomers, like lactide, to form ABA triblock copolymers. acs.orgumn.edu Surface-initiated ROMP of COD has also been reported, allowing for the growth of polymer films directly from a substrate surface. nih.gov

In addition to linear polymerization, this compound can participate in catalytic cyclo-oligomerization reactions. In these transformations, the COD molecule does not act as a spectator ligand but as an active reactant. For example, ruthenium catalysts can facilitate a bis-homo-Diels-Alder cycloaddition between this compound and an alkyne. nih.gov This reaction forms complex polycyclic structures, demonstrating a powerful method for building molecular complexity in a single step. nih.gov Nickel(0) complexes, often generated from Ni(COD)₂, are also known to catalyze the oligomerization and cyclo-oligomerization of various unsaturated substrates, including dienes and alkynes. researchgate.netresearchgate.net

Advanced Applications and Materials Science

Chemical Intermediate in Complex Organic Synthesis

The reactivity of the double bonds in 1,5-cyclooctadiene (B75094) makes it a cornerstone intermediate for synthesizing a variety of organic structures, from simple linear chains to complex, biologically active compounds.

The carbon framework of this compound can be readily transformed into other functional molecules through reactions that cleave or saturate the double bonds.

Octanedioic Acid: This dicarboxylic acid, also known as suberic acid, can be prepared from this compound through oxidative cleavage of both double bonds. Ozonolysis is a primary method for this transformation. In this process, ozone (O₃) reacts with the double bonds to form unstable ozonides, which are then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the final dicarboxylic acid. This reaction effectively unzips the cyclic structure to form a linear eight-carbon chain with carboxylic acid groups at both ends. The oxidation of cyclic ketones, which can be derived from cyclic alkenes, is another established route to dicarboxylic acids researchgate.net.

Tetrachlorocyclooctane: The addition of halogens across the double bonds of this compound leads to saturated cyclooctane (B165968) derivatives. The reaction of this compound with chlorine (Cl₂) results in the formation of 1,2,5,6-tetrachlorocyclooctane. In this reaction, a chlorine molecule adds across each of the two double bonds, saturating the ring and yielding a halogenated alkane.

The defined stereochemistry of this compound is particularly advantageous in the synthesis of complex natural products and other bioactive molecules.

Disparlure (B1670770) Analogs: this compound is a key starting material in some syntheses of disparlure, the sex pheromone of the spongy moth (Lymantria dispar). libretexts.orgwikipedia.orgbeilstein-journals.org A notable strategy involves the selective oxidation of just one of the two cis-olefin moieties within the COD ring. libretexts.org This initial step preserves the cis-configuration, which is crucial for the biological activity of the final product. The resulting intermediate can then undergo further reactions, such as Kolbe electrolysis, to introduce the required side chains, ultimately leading to the target disparlure structure. libretexts.org The ability to start with a molecule that already contains the correct olefin geometry simplifies the synthetic pathway and avoids the difficult step of stereoselectively creating a cis-double bond. libretexts.org

Organoselenium Compounds: Functionalized organoselenium compounds with potential antioxidant properties have been synthesized from this compound. A one-pot method involves the transannular addition of selenium dihalides to this compound in the presence of nucleophiles. This reaction creates 9-selenabicyclo[3.3.1]nonane derivatives. Studies on these compounds have shown they can exhibit significant biological activity, including influencing the activity of enzymes like glutathione (B108866) peroxidase and glutathione reductase, which are critical in managing oxidative stress.

Surface Chemistry and Organic Thin Films

The interaction of this compound with inorganic surfaces, particularly silicon, has been a subject of significant research, paving the way for the creation of highly ordered molecular layers for applications in molecular electronics and nanotechnology.

The adsorption of this compound on the reconstructed Si(001) surface is a highly specific process that leads to the formation of a well-ordered organic monolayer.

The bonding mechanism involves a cycloaddition reaction where one of the π-bonds of the COD molecule reacts with the π-bond of a silicon dimer on the Si(001) surface. This reaction breaks both π-bonds and forms two new, stable silicon-carbon (Si-C) sigma bonds. A key finding is that only one of the two double bonds in the COD molecule reacts with the surface, leaving the second double bond unreacted and exposed at the top of the monolayer. This process occurs without dissociation of the molecule. The adsorbed molecules align in well-defined lattice sites, resulting in a film that is ordered both translationally and rotationally.

Low-temperature scanning tunneling microscopy (STM) studies have identified two primary adsorption states: an "upright" structure where one double bond reacts with a single Si dimer, and a "bridge" structure where both double bonds of the COD molecule react with two adjacent Si dimers. While the bridge configuration is energetically more favorable, both structures can be observed.

Spectroscopic MethodObservationInterpretation
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of an alkene C=C stretching vibration.Confirms that one double bond per molecule remains unreacted after adsorption.
X-ray Photoelectron Spectroscopy (XPS) Three chemically distinct carbon atom environments in an approximate 1:2:1 ratio.Indicates a specific bonding geometry where carbon atoms are in different chemical states due to bonding with silicon and participation in the remaining double bond.

The specific and predictable adsorption of this compound on silicon provides a powerful method for creating controlled organic films with uniform thickness and structure. The unreacted double bonds on the surface of the monolayer present a reactive platform for further chemical modifications, allowing for the layer-by-layer construction of more complex molecular architectures.

An advanced technique for creating thicker, controlled films is surface-initiated ring-opening metathesis polymerization (SiROMP). In this method, a silicon substrate is first functionalized with a catalyst, such as a Grubbs catalyst. The substrate is then exposed to this compound vapor. The surface-bound catalyst initiates the ROMP of COD molecules, causing them to link together to form long polymer chains of 1,4-polybutadiene that are covalently tethered to the surface. The thickness of these grafted polymer films can be precisely controlled by adjusting the reaction time, with films reaching thicknesses of around 40 nm after several hours. This vapor-phase approach is advantageous as it minimizes chain transfer reactions that can be problematic in solution-based polymerizations.

Advanced Polymeric Materials

This compound is an important monomer in the synthesis of advanced polymers, primarily through Ring-Opening Metathesis Polymerization (ROMP). This process allows for the creation of polymers with controlled molecular weights, architectures, and functionalities.

The ROMP of this compound yields poly(cyclooctadiene), a type of polyalkenamer, which is essentially a form of 1,4-polybutadiene with specific stereochemistry. The properties of the resulting polymers can be tuned by using different catalysts and by copolymerizing COD with other functionalized cyclic olefins.

Key examples of advanced polymeric materials derived from this compound include:

ABA Triblock Copolymers: this compound has been used to synthesize ABA triblock copolymers by combining ROMP with other polymerization techniques. For instance, hydroxyl-terminated poly(cyclooctadiene) can be created using a chain transfer agent during ROMP. This functional polymer then acts as a macroinitiator for the ring-opening polymerization of other monomers, such as D,L-lactide, to form a triblock copolymer with a central poly(cyclooctadiene) block and outer polylactide blocks. These materials combine the properties of both rubbery and hard plastics.

Amphiphilic Block Copolymers: Through a technique called Polymerization-Induced Self-Assembly (PISA), this compound is used to create amphiphilic block copolymers. In a typical PISA process via ROMP, a water-soluble monomer is first polymerized in water, followed by the addition of hydrophobic this compound. The resulting diblock copolymer, consisting of a hydrophilic and a hydrophobic block, self-assembles into stable nanoparticles in the aqueous solution.

Elastomeric Polymers: Novel solid elastomeric polymers can be prepared by the ring-opening polymerization of hydrocarbon-substituted 1,5-cyclooctadienes. Using monomers like 1-methyl-1,5-cyclooctadiene results in perfectly alternating copolymers of butadiene and alkyl-substituted butadienes, yielding materials with unique elastomeric properties suitable for various applications.

Polymer TypeSynthesis MethodKey Feature / Application
Polyalkenamers Ring-Opening Metathesis Polymerization (ROMP)Creates linear polyolefins with tunable properties based on monomer functionality.
ABA Triblock Copolymers (e.g., PLA-PCOD-PLA) ROMP combined with Ring-Opening Polymerization (ROP)Combines elastomeric and thermoplastic properties.
Amphiphilic Block Polyolefins ROMP via Polymerization-Induced Self-Assembly (PISA)Forms stable latexes and nanoparticles in aqueous media.
Substituted Elastomers ROMP of substituted COD monomersProduces novel elastomeric materials with perfectly alternating structures.

Carbon-Neutral Polyolefin Synthesis

The incorporation of carbon dioxide (CO2), an abundant and renewable carbon source, into widely used polymer backbones like polyolefins is a significant goal for creating more sustainable and potentially carbon-neutral materials. rsc.orgrsc.org Direct copolymerization of CO2 with simple olefins such as ethylene (B1197577) is highly challenging due to unfavorable thermodynamics and kinetics, which often leads to the homopolymerization of the olefin instead. researchgate.net

To overcome these challenges, research has explored alternative strategies, such as the use of more reactive intermediates or different polymerization pathways. For instance, combining photocatalytic CO2 reduction to carbon monoxide (CO) with palladium-catalyzed coordination/insertion polymerization has enabled the synthesis of polyethylenes containing in-chain carbonyls. researchgate.net Another approach involves the ring-opening copolymerization of CO2 and epoxides, which is a well-established method for producing aliphatic polycarbonates. rsc.orgnih.gov While butadiene, the chemical precursor to this compound, can be used to create metastable lactone intermediates that incorporate CO2 into copolymers, the direct and efficient copolymerization of this compound with CO2 to produce carbon-neutral polyolefins remains a formidable challenge and an active area of research. rsc.org The development of catalysts capable of mediating such a transformation under mild conditions is a key objective for future advancements in this field.

Development of High-Performance Materials

This compound is a key monomer in the synthesis of high-performance elastomers and thermosets through Frontal Ring-Opening Metathesis Polymerization (FROMP). This method enables the rapid, solvent-free creation of poly(1,4-butadiene) under ambient conditions. nsf.gov By copolymerizing this compound (COD) with dicyclopentadiene (B1670491) (DCPD), it is possible to produce cross-linked materials with a wide and tunable range of thermomechanical properties. nsf.gov

This tunability allows for the precise design of materials, from soft elastomers to rigid thermosets, by simply adjusting the comonomer ratio. nsf.gov This powerful and straightforward manufacturing strategy facilitates the rapid synthesis of copolymers with tailored properties, including the fabrication of gradient materials for applications like multistage shape memory actuation. nsf.gov

Table 1: Tunable Properties of COD/DCPD Copolymers via FROMP This table is interactive. You can sort and filter the data.

COD/DCPD Ratio Glass Transition Temperature (°C) Tensile Modulus (GPa) Material Type
100/0 -90 0.0031 Elastomer
0/100 114 1.9 Thermoset

Data sourced from research on FROMP of this compound and dicyclopentadiene. nsf.gov

Nanostructured Materials via Ruthenium Complexes

Ruthenium complexes containing this compound as a ligand are pivotal precursors for the synthesis of nanostructured materials, particularly ruthenium (Ru) nanoparticles. acs.orgacs.orgbovin.nursc.orgresearchgate.net The complex [Ru(cod)(cot)] (where cot is 1,3,5-cyclooctatriene) is frequently used due to its convenient decomposition under mild conditions to yield Ru(0) nanoparticles. acs.orgacs.orgbovin.nu

The synthesis typically involves the hydrogenolysis of the [Ru(cod)(cot)] precursor, where it is decomposed under hydrogen pressure at or below room temperature. acs.orgbovin.nuresearchgate.net The olefin ligands (COD and COT) are hydrogenated to form cyclooctane, an inert byproduct, leaving behind "naked" ruthenium atoms that coalesce into nanoparticles. acs.orgresearchgate.net The size, shape, and dispersion of these nanoparticles can be controlled by using stabilizing agents such as polymers, organic solvents, or various N-donor ligands during the synthesis. acs.orgrsc.org For instance, decomposition in the presence of different stabilizers can yield nanoparticles with mean diameters ranging from 1.6 to 2.5 nm. rsc.org These nanostructured materials are catalytically active and have applications in areas such as hydrogenation and other chemical transformations. bovin.nursc.org

Table 2: Synthesis of Ruthenium Nanoparticles from [Ru(cod)(cot)] Precursor This table is interactive. You can sort and filter the data.

Stabilizer/Solvent Conditions Resulting Nanoparticle Characteristics
Poly(vinylpyrrolidone) Room temp, 1-3 bar H2, THF Homogeneously dispersed, crystalline hcp particles (mean size 1.1 nm)
Cellulose Acetate Room temp, 1-3 bar H2, THF Agglomerated, crystalline hcp particles (mean size 1.7 nm)
Alkylamines (e.g., C8H17NH2) Room temp, 1-3 bar H2, THF Dispersed particles (mean size ~2-3 nm)
Chiral N-donor ligands Room temp, 3 bar H2 Stable nanoparticles (mean diameter 1.6-2.5 nm)
Methanol/THF mixture Room temp, H2 Porous, polycrystalline particles with controllable size

Data compiled from studies on Ru nanoparticle synthesis. acs.orgbovin.nursc.org

Click Chemistry Applications

The highly strained trans,trans isomer of this compound, (E,E)-1,5-cyclooctadiene, has emerged as a uniquely powerful tool in click chemistry, a field focused on rapid, efficient, and reliable chemical reactions for linking molecules. rsc.orgresearchgate.netrsc.org

(E,E)-1,5-Cyclooctadiene as a Dual-Function Mediator

(E,E)-1,5-Cyclooctadiene is distinguished by its ability to act as a bifunctional compound, capable of participating in two different, successive click reactions at very high rates. rsc.orgresearchgate.netrsc.org This dual functionality allows it to serve as an efficient chemical mediator.

The first reaction is a [3+2] cycloaddition with 1,3-dipoles, such as azides. rsc.orgresearchgate.net This initial cycloaddition proceeds at a rate comparable to that of highly reactive strained cyclooctynes. rsc.orgresearchgate.net The resulting cycloadduct, a triazoline, retains a strained trans-double bond, which can then undergo a second, even faster reaction. rsc.orgrsc.org This second reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. rsc.orgresearchgate.net This sequential reactivity effectively allows for the rapid and efficient linking of an azide-containing molecule to a tetrazine-containing molecule, with (E,E)-1,5-COD acting as the bridge. rsc.orgresearchgate.net

Applications in Chemical Biology and Polymer Chemistry

The unique dual-click reactivity of (E,E)-1,5-cyclooctadiene opens up numerous applications in chemical biology, polymer chemistry, materials science, and nanotechnology. rsc.orgresearchgate.netrsc.org

In chemical biology , this methodology provides a powerful strategy for bioconjugation. acs.orgcolab.ws For example, a protein or other biomolecule containing an azide (B81097) group can be reacted with (E,E)-1,5-COD. rsc.org The resulting product is now primed to react extremely quickly with a tetrazine probe, which could be tagged with a fluorescent dye or a radiolabel for molecular imaging applications like Positron Emission Tomography (PET). rsc.orgacs.org This two-step labeling strategy is highly efficient; the reaction of the transformed biomolecule with a tetrazine probe can be a thousand times faster than the direct reaction of the original azide with a conventional cyclooctyne (B158145) probe. rsc.org This has been successfully applied to label proteins and even the cell wall of live bacteria for imaging purposes. acs.orgcolab.ws

In polymer chemistry , the ability to efficiently link different molecular units is crucial for creating complex polymer architectures and functional materials. The dual-functionality of (E,E)-1,5-COD allows for the facile attachment of moieties to azide-bearing polymers or linkers, which can then be further functionalized via the rapid reaction with tetrazines. rsc.orgrsc.org

Theoretical and Computational Chemistry Studies of 1,5 Cyclooctadiene

Conformational Analysis

The eight-membered ring of 1,5-cyclooctadiene (B75094) is not planar and can adopt several conformations. As a free molecule, its ground state is the chiral "twisted-boat" form. aps.org Computational studies have been essential in identifying the stable conformers and the energy barriers between them.

Quantum-mechanical (QM) and molecular mechanics (MM) methods have been employed to analyze the conformational landscape of this compound. Early studies using MM force fields identified the twist-boat conformation as the most stable form. Subsequent, more rigorous QM calculations, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets, have refined these findings.

A comparative study utilizing both MM (MM3) and QM (HF, MP2) methods confirmed that the twist-boat (C2 symmetry) is the global minimum on the potential energy surface. A boat-chair (C1 symmetry) and a chair (Cs symmetry) conformation were identified as key transition states. The study found good agreement between the MM3 and MP2 results for the geometries and relative energies of these conformations.

Calculated Relative Energies of this compound Conformers (kcal/mol)
ConformationSymmetryMM3HF/6-31GMP2/6-31G
Twist-BoatC20.000.000.00
ChairCs5.737.296.36
BoatC2v8.019.878.85

The interconversion between different conformations of this compound involves overcoming specific energy barriers. These barriers have been determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and calculated using theoretical methods. The primary conformational process is the ring inversion of the twist-boat form, which proceeds through the higher-energy chair conformation as a transition state. Another key process is pseudorotation, which occurs via a boat-chair transition state.

Proton and carbon-13 NMR studies have been used to measure the free energy of activation (ΔG‡) for these processes. acs.org The major barrier corresponds to the twist-boat to chair conversion, while a lower barrier is associated with pseudorotation. These experimental values serve as a benchmark for computational models. Theoretical calculations are generally in good agreement with experimental data, providing a detailed picture of the molecule's dynamic behavior. acs.org

Adsorption and Surface Interaction Modeling

The interaction of this compound with semiconductor surfaces is of significant interest for the formation of ordered organic monolayers. Theoretical modeling, particularly using Density Functional Theory (DFT), has been crucial in understanding the adsorption mechanisms on silicon surfaces.

DFT calculations are a powerful tool for studying the adsorption of organic molecules on surfaces like the technologically important Si(001) surface. nih.govuni-regensburg.de For this compound, DFT studies investigate the reaction between the molecule's C=C double bonds and the reactive Si-Si dimers on the reconstructed Si(001) surface. researchgate.net These calculations can predict the most stable adsorption geometries, adsorption energies, and simulate experimental observations like Scanning Tunneling Microscopy (STM) images. aps.org The models typically involve a slab of silicon atoms to represent the surface and the 1,5-COD molecule placed in proximity to it, allowing the geometry to be optimized to find the lowest energy configuration.

Two primary adsorption structures for this compound on the Si(001) surface have been identified and studied: the "bridge" and the "upright" structures. aps.orgresearchgate.net

Bridge Structure: In this configuration, both C=C double bonds of a single 1,5-COD molecule react with two adjacent Si-Si dimers, forming four Si-C bonds. The molecule effectively "bridges" the gap between two dimer rows. researchgate.netaps.org

Upright Structure: In this mode, only one of the two C=C double bonds reacts with a single Si-Si dimer via a [2+2] cycloaddition reaction. aps.orgresearchgate.net The other C=C bond remains unreacted and points away from the surface.

DFT calculations have shown that the "bridge" structure is significantly more stable energetically than the "upright" structure. researchgate.netaps.org Furthermore, simulations of STM images for these two structures predict distinctly different features. The upright structure is predicted to show a single bright spot corresponding to the unreacted π-bond, while the bridge structure is expected to produce two bright spots. researchgate.netaps.org Experimental STM data align well with the predictions for the bridge structure, providing strong evidence that this is the preferred adsorption mode under many conditions. researchgate.netaps.org

Comparison of Adsorption Structures of 1,5-COD on Si(001)
FeatureBridge StructureUpright Structure
BondingBoth C=C bonds react with two Si dimersOne C=C bond reacts with one Si dimer
Energetic Stability (DFT)More stableLess stable
Simulated STM ImageTwo bright spotsSingle bright spot
Experimental SupportGood agreement with STM data researchgate.netObserved as a distinct adsorption state aps.org

Electronic Structure and Reactivity Modeling

Computational modeling of the electronic structure of this compound and its complexes provides insight into its bonding and reactivity. DFT calculations are used to analyze molecular orbitals (MOs), charge distribution, and the nature of chemical bonds.

Studies on metal-COD complexes, such as (1,5-COD)Cu(hfac), have used DFT to interpret spectroscopic data. acs.org The analysis of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) helps explain the molecule's role as a ligand. For instance, upon coordination to a metal, a significant decrease in the π-electron density of the double bonds is observed, indicating a strong interaction between the ligand's π-orbitals and the metal's d-orbitals. acs.org This charge transfer is a key feature of the Dewar-Chatt-Duncanson model for olefin-metal bonding. The detailed analysis of the frontier orbitals can also explain the reactivity and thermal stability of these organometallic complexes. acs.org Similarly, modeling the reactivity of palladium-COD complexes, which are important precatalysts, helps to understand the ligand's role in the catalytic cycle. nih.gov

Carbon-Hydrogen Activation in Zerovalent Transition Metal Complexes

Computational studies have systematically investigated the interaction of this compound with zerovalent transition metals, particularly focusing on the activation of the ligand's C-H bonds. Using DFT methods (specifically M06-L/DZP), researchers have modeled the formation of bis(this compound) metal complexes, (C₈H₁₂)₂M, for the first-row transition metals from scandium to zinc. acs.orgfigshare.com

These studies predict that the interaction between the metal atom and two COD ligands is exothermic. acs.orgfigshare.com For most of these metals, the subsequent activation of a C-H bond within a COD ligand is an energetically favorable process. acs.orgfigshare.com The general pathway for several metals involves the conversion of the initial bis-olefin complex to a more complex structure through a hydride intermediate. acs.orgfigshare.com

Specific findings from these theoretical studies include:

For scandium, vanadium, chromium, manganese, and cobalt, the calculations predict the conversion of the initial (η²,²-C₈H₁₂)₂M complex into a (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)M structure via a hydride intermediate, (η³,²-C₈H₁₁)(η²,²-C₈H₁₂)MH. acs.orgfigshare.com This process represents an intramolecular hydrogen transfer where a C-H bond is broken and a new metal-hydride bond and a C-H bond on the other ligand are formed.

The titanium system shows a distinct reactivity, where two sequential C-H activation steps lead to the dehydrogenation of one this compound ligand to form 1,3,5-cyclooctatriene, with the second COD ligand acting as the hydrogen acceptor. acs.orgfigshare.com

For zinc, C-H activation is predicted to terminate at an intermediate stage, forming a (η¹-C₈H₁₁)(C₈H₁₂)ZnH complex that features a three-center C–Zn–H bond. acs.orgfigshare.com

Notably, for the zerovalent bis(this compound) complexes of iron, nickel, and copper, no energetically favorable C-H activation pathways were found. acs.orgfigshare.com The experimentally well-known (C₈H₁₂)₂Ni complex is predicted to be the most thermodynamically stable among the series, consistent with its known structure. acs.orgfigshare.com

Table 1: Predicted C-H Activation in Zerovalent Bis(this compound) First-Row Transition Metal Complexes Data sourced from theoretical DFT studies. acs.orgfigshare.com

Metal (M)Predicted C-H Activation Outcome in (C₈H₁₂)₂M
Scandium (Sc)Favorable conversion to (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)Sc
Titanium (Ti)Dehydrogenation of one COD ligand to 1,3,5-cyclooctatriene
Vanadium (V)Favorable conversion to (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)V
Chromium (Cr)Favorable conversion to (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)Cr
Manganese (Mn)Favorable conversion to (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)Mn
Iron (Fe)No energetically favorable C-H activation predicted
Cobalt (Co)Favorable conversion to (η³,²-C₈H₁₁)(η²,¹-C₈H₁₃)Co
Nickel (Ni)No energetically favorable C-H activation predicted
Copper (Cu)No energetically favorable C-H activation predicted
Zinc (Zn)Terminates at (η¹-C₈H₁₁)(C₈H₁₂)ZnH complex

Metal-Olefin Interaction Strength Analysis

The stability and reactivity of metal-COD complexes are fundamentally governed by the strength and nature of the metal-olefin bond. Computational chemistry offers methods to analyze this interaction in detail. Techniques such as DFT and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to probe the electronic structure and covalency of metal-ligand bonds. rsc.orgrsc.org

In complexes of this compound, the interaction involves the donation of π-electron density from the olefin's double bonds to vacant orbitals on the metal and back-donation from filled metal d-orbitals into the empty π* antibonding orbitals of the olefin. The balance of this forward and back-donation dictates the strength of the interaction. roaldhoffmann.com

Computational analyses provide quantitative and qualitative insights:

Bonding Energies: The exothermic formation energies calculated for (C₈H₁₂)₂M complexes indicate a strong, stabilizing interaction between the first-row transition metals and the COD ligands. acs.org

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) reveals the extent of orbital mixing between the metal and the olefin. inorgchemres.org A significant contribution from both metal and ligand orbitals to the bonding orbitals indicates a strong, covalent interaction.

Electron Density Analysis: Methods like QTAIM analyze the electron density distribution to characterize the nature of the bond, distinguishing between purely ionic, covalent, and intermediate interactions. rsc.org For metal-olefin bonds, these studies can quantify the degree of charge transfer and shared electron density.

A detailed molecular orbital analysis can reveal the crucial role of ligand deformation, such as the "slipping" of the olefin from a symmetric η²-coordination towards an η¹-coordination, in activating the olefin for subsequent reactions. roaldhoffmann.com The electronic properties of the metal fragment are paramount; metals that are more electron-withdrawing can deplete the electron density of the olefin, making it more susceptible to nucleophilic attack. roaldhoffmann.com

Reaction Mechanism Simulations

Simulating reaction mechanisms provides a "digital twin" of a chemical process, allowing for in-depth analysis of kinetics and the evolution of species over time. youtube.comstmarys-ca.edu For polymerization reactions involving this compound, such as Ring-Opening Metathesis Polymerization (ROMP), kinetic modeling is essential for understanding how reaction conditions influence the final polymer properties. researchgate.netumn.edu

Kinetic Modeling of Polymerization Processes

The ROMP of this compound has been a subject of kinetic modeling to understand and optimize the synthesis of linear polyethylene (B3416737) mimics. researchgate.net These simulations are crucial for predicting reaction kinetics and the development of the polymer's molecular weight and distribution under various conditions. researchgate.netresearchgate.net

Two primary computational methods are applied for the kinetic simulation of these polymerization reactions:

Method of Moments: This continuous method is used to develop mathematical models that describe the evolution of polymer molecular weight development and monomer conversion. researchgate.net It has been successfully applied to the bulk ROMP of this compound, showing good agreement with experimental data. researchgate.net

These kinetic models are powerful tools for optimizing polymerization pathways. By simulating the influence of parameters like catalyst concentration, temperature, and monomer-to-initiator ratios, researchers can predict the outcome of a reaction without extensive experimentation. researchgate.netresearchgate.net The success of these models demonstrates that bulk ROMP can be a viable route for synthesizing low molecular weight linear polymers with well-controlled structures. researchgate.net

Green Chemistry Initiatives and Sustainable Methodologies

Catalytic Efficiency for Reduced Waste Generation

A cornerstone of green chemistry is the use of catalysts to improve reaction efficiency and reduce the generation of stoichiometric waste. In the context of reactions involving 1,5-Cyclooctadiene (B75094) and its derivatives, catalytic approaches are pivotal in achieving higher atom economy and lower E-factors (Environmental Factors).

Ruthenium-Catalyzed Greener Amide Bond Formation

The formation of amide bonds is a fundamental transformation in organic synthesis, but traditional methods often rely on stoichiometric coupling reagents that produce significant amounts of waste. bohrium.com Ruthenium-catalyzed reactions have emerged as a more sustainable alternative, offering high atom economy and catalytic efficiency. researchgate.netacs.org

One notable advancement is the direct synthesis of amides from alcohols and amines, a process that liberates dihydrogen as the only byproduct. nih.gov An active catalyst for this transformation can be generated in situ from the precursor [RuCl2(cod)], where COD is this compound, along with an N-heterocyclic carbene (NHC) ligand precursor and a base. nih.gov This method avoids the need for pre-synthesized, and often sensitive, catalyst complexes. The lability of the this compound ligand in the ruthenium precursor is advantageous, as it is readily displaced to generate the active catalytic species in the reaction mixture. mdpi.com

The reaction is believed to proceed through the initial dehydrogenation of the alcohol to an aldehyde, which remains coordinated to the ruthenium center. Subsequent reaction with an amine forms a hemiaminal intermediate, which then undergoes a second dehydrogenation step to yield the final amide product. nih.gov

The efficiency of these ruthenium-catalyzed systems is also evident in the amidation of esters. Pincer-type ruthenium complexes, such as those with PNN-type ligands (where PNN is 2-(di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine), have demonstrated high activity in the reaction of esters with amines to form amides. core.ac.ukacs.org The proposed mechanism involves the activation of the amine's N-H bond, facilitated by the pincer ligand. core.ac.uk

Table 1: Ruthenium-Catalyzed Amide Synthesis from Alcohols and Amines

Catalyst SystemAlcoholAmineYield (%)Reference
In situ from [RuCl2(cod)], IiPr·HCl, PCyp·HBF4, KOBu tBenzyl (B1604629) alcoholBenzylamine85 nih.gov
In situ from [RuCl2(cod)], IiPr·HCl, PCyp·HBF4, KOBu t1-HexanolBenzylamine72 nih.gov
[RuCl2(IiPr)(p-cymene)], PCy3, KOBu tBenzyl alcoholBenzylamine88 nih.gov
Hoveyda-Grubbs 1st Gen., IiPr·HCl, KOBu tBenzyl alcoholBenzylamine83 nih.gov
IiPr·HCl = 1,3-diisopropylimidazolium chloride; PCyp·HBF4 = tricyclopentylphosphonium tetrafluoroborate (B81430); KOBu t = potassium tert-butoxide; PCy3 = tricyclohexylphosphine (B42057).

Sustainable Production Methods for this compound and its Derivatives

The conventional industrial synthesis of this compound involves the dimerization of butadiene, a process that relies on a nickel catalyst. wikipedia.orgchemeurope.comchemicalbook.com While this method is well-established, with an estimated production of around 10,000 tons in 2005, its sustainability is inherently linked to the petrochemical origin of butadiene. wikipedia.org

In the quest for more sustainable alternatives, research has turned towards the utilization of biomass as a renewable feedstock. While the direct bio-based synthesis of this compound is still an emerging area, significant progress has been made in producing its derivatives and other cyclic dienes from renewable resources.

A notable example is the synthesis of bio-based methylcyclopentadiene (B1197316) from 2,5-hexanedione, a platform chemical that can be derived from cellulosic biomass. researchgate.net This multi-step process involves an intramolecular aldol (B89426) condensation, a chemoselective hydrogenation catalyzed by a ruthenium system, and a final dehydration step. researchgate.net Such pathways demonstrate the potential to shift the production of valuable cyclic dienes away from fossil fuels.

Furthermore, the catalytic conversion of other biomass-derived molecules, such as isoprene, offers another route to sustainable cyclic diene derivatives. Isoprene can be efficiently converted to 1,6-dimethyl-1,5-cyclooctadiene (B8396006) through a selective [4+4]-cycloaddition reaction. researchgate.net These bio-based derivatives can potentially serve as sustainable alternatives to petrochemically derived this compound in various applications.

Table 2: Examples of Sustainable Production of Cyclic Dienes

FeedstockProductKey Process StepsCatalystReference
2,5-Hexanedione (from biomass)MethylcyclopentadieneAldol condensation, Hydrogenation, DehydrationRuCl2(PPh3)3/NH2(CH2)2NH2/KOH researchgate.net
Isoprene (from biomass)1,6-Dimethyl-1,5-cyclooctadiene[4+4]-Cycloaddition[(MePI)FeCl(μ-Cl)]2 researchgate.net
Butadiene (petrochemical)This compoundDimerizationNickel-based catalyst wikipedia.orgchemeurope.com

Q & A

Q. How can the dual reactivity of (E,E)-1,5-cyclooctadiene in sequential click reactions be optimized for bioconjugation applications?

  • Methodology : The strained (E,E)-isomer undergoes [3+2] cycloaddition with azides (k20.5M1s1k_2 ≈ 0.5 \, \text{M}^{-1}\text{s}^{-1}), followed by inverse electron-demand Diels-Alder (IEDDA) with tetrazines (k2>103M1s1k_2 > 10^3 \, \text{M}^{-1}\text{s}^{-1}). Optimization involves tuning solvent polarity (e.g., DMF/H₂O mixtures) and using Cu-free conditions to prevent cytotoxicity .

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